molecular formula C13H21ClN2O2 B2966634 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride CAS No. 105601-13-6

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride

Cat. No.: B2966634
CAS No.: 105601-13-6
M. Wt: 272.77
InChI Key: YWHWAUYZFYZSNE-UHFFFAOYSA-N
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Description

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride, also known as Rivastigmine Related Compound B, is an organic compound with the CAS Number: 105601-13-6 . It has a molecular weight of 272.77 and its molecular formula is C13H21ClN2O2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O2.ClH/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5;/h6-10H,1-5H3;1H . This indicates that the compound has a phenyl ring attached to a dimethylaminoethyl group and a dimethylcarbamate group.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its exact melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Optical Device Applications

A novel chalcone derivative compound, which shares structural similarities with 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride, was synthesized and its third-order nonlinear optical properties were investigated. This compound exhibited unique nonlinear absorption behavior, indicating potential applications in optical devices such as optical limiters (Rahulan et al., 2014).

Pharmacological Research Tool

The discovery of a nonpeptidic agonist of the GPR14/urotensin-II receptor highlighted a compound structurally related to this compound. This compound, identified through a functional cell-based screen, has shown promise as a pharmacological research tool and potential drug lead due to its selective activity and drug-like properties (Croston et al., 2002).

Chemical Synthesis and Stability

A study on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) compared with its monomer and related compounds found significant insights into the chemical stability and potential applications of such compounds in various environments (Wetering et al., 1998).

Antiviral Activities

Arbidol, a chemical agent with structural resemblance to this compound, demonstrated broad-spectrum antiviral activity against various human respiratory viruses, including influenza A virus and respiratory syncytial virus. This highlights the potential of structurally related compounds for developing new antiviral agents (Shi et al., 2007).

Controlled Drug Delivery

Research into the synthesis of glucose-sensitive self-assembled films for controlled drug delivery indicates the broader applicability of compounds like this compound in the development of smart materials for pharmaceutical applications (Ding et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5;/h6-10H,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHWAUYZFYZSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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